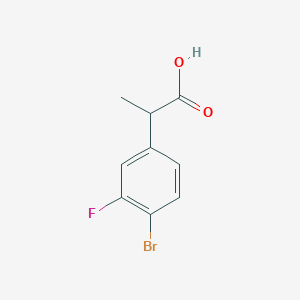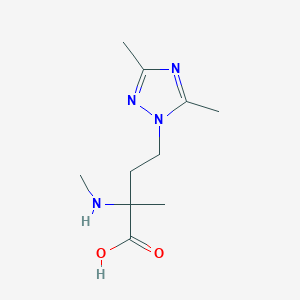![molecular formula C8H10 B13544889 1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
1-Ethynylspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a hexane ring fused with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynylspiro[2.3]hexane typically involves the reaction of spiro[2.3]hexane derivatives with ethynylating agents. One common method includes the use of lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF) as solvents . These conditions facilitate the prototropic isomerization of spiro[2.3]hexane derivatives into the desired ethynylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alkanes.
Scientific Research Applications
1-Ethynylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethynylspiro[2.3]hexane involves its interaction with molecular targets through its ethynyl and spirocyclic moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.1.1]hexane: Another spirocyclic compound with different ring strain and reactivity.
1,2-Dimethylspiro[2.3]hexane: Similar structure but with methyl groups instead of an ethynyl group.
Uniqueness
1-Ethynylspiro[2.3]hexane is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2-ethynylspiro[2.3]hexane |
InChI |
InChI=1S/C8H10/c1-2-7-6-8(7)4-3-5-8/h1,7H,3-6H2 |
InChI Key |
ADHFOTUEJNOJKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


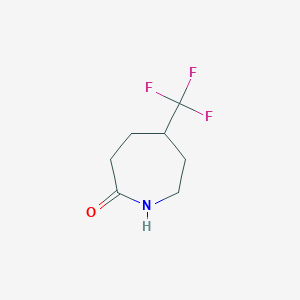
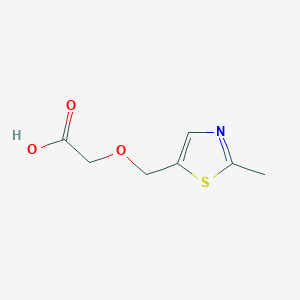
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)
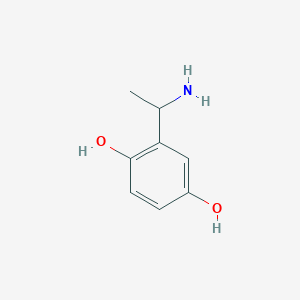
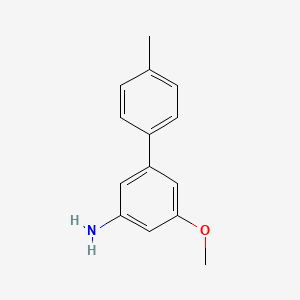
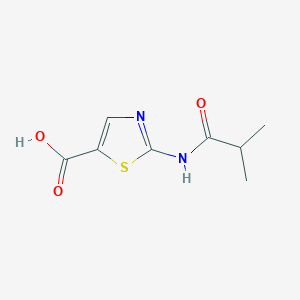
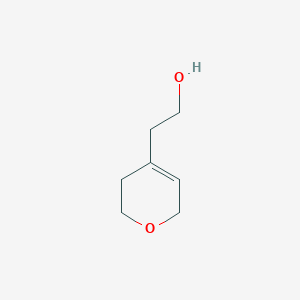
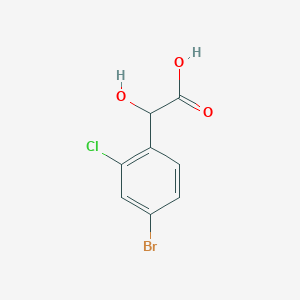
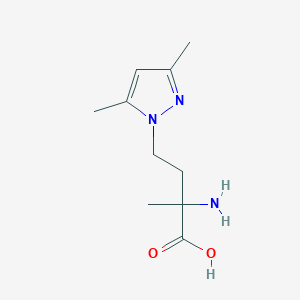
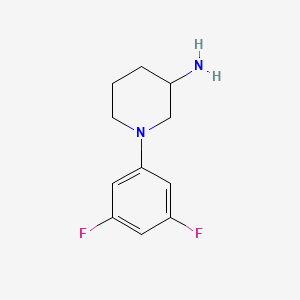
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
